REACTION_CXSMILES
|
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]1[O:10][N:9]=[C:8]([C:11]([O:13]CC)=O)[CH:7]=1.[CH:16]1([NH2:19])[CH2:18][CH2:17]1.O>C(O)C>[CH:16]1([NH:19][C:11]([C:8]2[CH:7]=[C:6]([C:2]3[S:1][CH:5]=[CH:4][CH:3]=3)[O:10][N:9]=2)=[O:13])[CH2:18][CH2:17]1
|
Name
|
|
Quantity
|
220 mg
|
Type
|
reactant
|
Smiles
|
S1C(=CC=C1)C1=CC(=NO1)C(=O)OCC
|
Name
|
|
Quantity
|
285 mg
|
Type
|
reactant
|
Smiles
|
C1(CC1)N
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction was sealed
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)NC(=O)C1=NOC(=C1)C=1SC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 150 mg | |
YIELD: PERCENTYIELD | 64% | |
YIELD: CALCULATEDPERCENTYIELD | 64% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |